molecular formula C13H15NS B3240397 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine CAS No. 143380-24-9

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine

Cat. No. B3240397
CAS RN: 143380-24-9
M. Wt: 217.33 g/mol
InChI Key: VCWBYJUTEWCXHW-UHFFFAOYSA-N
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Description

“1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine” is a chemical compound that is part of the thiophene family . Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . It is an essential heterocyclic compound and shows a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, a selective and sensitive reagent of 1-[(3-methylthiophen-2-yl)methylene]-2-phenylhydrazine (MMPH) was synthesized for the spectrophotometric determination of cobalt, cadmium, lead . Another example is the synthesis of the monomer of 1-(3-methylthiophen-2-yl)pyrene (MTP) via coupling reaction .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For instance, a related compound, 2-((3-methylthiophen-2-yl)methylene)malononitrile, was studied for its crystal structure . This kind of research can provide valuable insights into the physical and chemical properties of the compound, which can be useful in various fields such as materials science and pharmaceuticals.

Spectrophotometric Determination of Metals

A selective and sensitive reagent of 1-[(3-methylthiophen-2-yl)methylene]-2-phenylhydrazine (MMPH) was synthesized and studied for the spectrophotometric determination of cobalt, cadmium, and lead . At specific pH values, these metals reacted with MMPH to form a 1:2 complex, which can be detected spectrophotometrically. This application is particularly useful in environmental monitoring and industrial quality control.

Synthesis of Schiff Bases

The compound can be used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds that have a wide range of applications, including as ligands in coordination chemistry and as intermediates in organic synthesis.

Development of New Reagents

The compound can be used in the development of new reagents for chemical analysis . For example, a reagent based on this compound was developed for the determination of trace amounts of certain metals .

Study of Chemical Reactions

The compound can be used in the study of chemical reactions. For instance, the reaction of this compound with selected 3-methylthiophene-2-carbaldehyde in absolute ethanol and a few drops of glacial acetic acid was studied .

Development of New Materials

The compound can be used in the development of new materials. For example, it can be used in the synthesis of new organic compounds with potential applications in various fields such as materials science and pharmaceuticals .

Mechanism of Action

Target of Action

Similar compounds have shown interactions with voltage-gated sodium and calcium channels, as well as gaba transporters .

Mode of Action

Related compounds have demonstrated inhibition of neuronal voltage-sensitive sodium (site 2) and l-type calcium channels . This suggests that 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine may interact with these targets in a similar manner, leading to changes in neuronal excitability.

Biochemical Pathways

The inhibition of voltage-gated sodium and calcium channels can affect a variety of biochemical pathways, including those involved in neurotransmission .

Result of Action

Related compounds have shown antinociceptive and anticonvulsant activities , suggesting that 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine may have similar effects.

properties

IUPAC Name

1-(3-methylthiophen-2-yl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c1-10-7-8-15-13(10)12(14)9-11-5-3-2-4-6-11/h2-8,12H,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWBYJUTEWCXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine

Synthesis routes and methods

Procedure details

By following essentially the same procedure as described for Example 2 but substituting; N-methyl-α-(3-methyl-2-thienyl)benzeneethanamine; N-ethyl-α-(2-thienyl)benzeneethanamine; or N-ethyl-α-(3-methyl-2-thienyl)benzeneethanamine for the α-(3-methyl-2-thienyl)benzeneethanamine results in the preparation of; N-methyl-N-[l-(3-methyl-2-thienyl)-2-phenylethyl]-2-aminoacetamide (Z)-2-butenedioate (1:2) salt (mp 128°-130° C.); N-ethyl-N-[l-(2-thienyl)-2-phenylethyl]-2-aminoacetamide (Z)-2-butenedioate (1:1) salt (mp 134°-138° C.); or N-ethyl-N-[1-(3-methyl-2-thienyl)-2-phenylethyl]-2-aminoacetamide (Z)-2-butenedioate (1:1.5) salt (mp 110°-112° C.).
Name
N-methyl-α-(3-methyl-2-thienyl)benzeneethanamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-ethyl-α-(2-thienyl)benzeneethanamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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